REACTION_CXSMILES
|
C(O)(=O)[C@@H](C1C=CC=CC=1)O.[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][CH:22]=1)[CH:17]([NH2:19])[CH3:18]>C(O)(C)C>[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][CH:22]=1)[C@H:17]([NH2:19])[CH3:18]
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C([C@H](O)C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(C)N)C=CC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
FILTRATION
|
Details
|
gravity filtered while hot
|
Type
|
CUSTOM
|
Details
|
was then seeded at 50° C. with diastereomerically-pure seeds
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to afford 10.9 g of a fluffy, white solid
|
Type
|
CUSTOM
|
Details
|
This was recrystallized from 500 mL of isopropanol
|
Type
|
CUSTOM
|
Details
|
The solids were collected
|
Type
|
CUSTOM
|
Details
|
then partitioned between ethyl acetate and saturated Na2CO3
|
Type
|
WASH
|
Details
|
The organics were washed with saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C([C@@H](C)N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 41.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)(=O)[C@@H](C1C=CC=CC=1)O.[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][CH:22]=1)[CH:17]([NH2:19])[CH3:18]>C(O)(C)C>[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][CH:22]=1)[C@H:17]([NH2:19])[CH3:18]
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C([C@H](O)C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(C)N)C=CC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
FILTRATION
|
Details
|
gravity filtered while hot
|
Type
|
CUSTOM
|
Details
|
was then seeded at 50° C. with diastereomerically-pure seeds
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to afford 10.9 g of a fluffy, white solid
|
Type
|
CUSTOM
|
Details
|
This was recrystallized from 500 mL of isopropanol
|
Type
|
CUSTOM
|
Details
|
The solids were collected
|
Type
|
CUSTOM
|
Details
|
then partitioned between ethyl acetate and saturated Na2CO3
|
Type
|
WASH
|
Details
|
The organics were washed with saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C([C@@H](C)N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 41.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)(=O)[C@@H](C1C=CC=CC=1)O.[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][CH:22]=1)[CH:17]([NH2:19])[CH3:18]>C(O)(C)C>[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][CH:22]=1)[C@H:17]([NH2:19])[CH3:18]
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C([C@H](O)C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(C)N)C=CC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
FILTRATION
|
Details
|
gravity filtered while hot
|
Type
|
CUSTOM
|
Details
|
was then seeded at 50° C. with diastereomerically-pure seeds
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to afford 10.9 g of a fluffy, white solid
|
Type
|
CUSTOM
|
Details
|
This was recrystallized from 500 mL of isopropanol
|
Type
|
CUSTOM
|
Details
|
The solids were collected
|
Type
|
CUSTOM
|
Details
|
then partitioned between ethyl acetate and saturated Na2CO3
|
Type
|
WASH
|
Details
|
The organics were washed with saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C([C@@H](C)N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 41.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |